2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one CAS number search
2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one CAS number search
The following technical guide provides an in-depth analysis of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one , a specialized chemical scaffold with significant relevance in medicinal chemistry and drug discovery.
CAS Registry Number: 1374223-02-5[1][2][3]
Executive Summary
2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one (also known as N-(3-trifluoromethylphenyl)phthalimidine) represents a critical structural motif within the isoindolin-1-one class of heterocycles.[1] These scaffolds are recognized as "privileged structures" in drug discovery due to their ability to bind to multiple biological targets with high affinity.
This guide details the chemical identity, synthesis protocols, therapeutic potential, and analytical characterization of this specific fluorinated derivative. The incorporation of the trifluoromethyl (-CF3) group at the meta-position of the N-phenyl ring significantly modulates the compound's lipophilicity, metabolic stability, and bioactivity profile, making it a valuable intermediate for developing inhibitors of kinases, MDM2-p53 interactions, and immunomodulatory agents.[1]
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 1374223-02-5 |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-one |
| Synonyms | N-(3-Trifluoromethylphenyl)phthalimidine; 2-(3-trifluoromethylphenyl)isoindolinone |
| Molecular Formula | C₁₅H₁₀F₃NO |
| Molecular Weight | 277.24 g/mol |
| Core Scaffold | Isoindolin-1-one (Phthalimidine) |
| Substituent | 3-Trifluoromethylphenyl (at N-2 position) |
| LogP (Predicted) | ~3.5 - 4.0 (High Lipophilicity due to -CF3) |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water.[1][4] |
Synthesis Strategies
The synthesis of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one can be achieved through several robust methodologies. The choice of method depends on the availability of starting materials and the desired scale.
Method A: Condensation of Phthalaldehyde with Aniline (Preferred)
This method is atom-economical and operates under mild conditions, often requiring no metal catalyst.[1]
Reagents:
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Phthalaldehyde (1.0 eq)
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3-(Trifluoromethyl)aniline (1.0 eq)
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Solvent: Ethanol or Acetonitrile[1]
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Catalyst (Optional): Acetic acid (cat.)
Protocol:
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Mixing: Dissolve phthalaldehyde (10 mmol) in ethanol (20 mL).
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Addition: Add 3-(trifluoromethyl)aniline (10 mmol) dropwise to the solution.
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Reaction: Stir the mixture at room temperature for 1-2 hours. An imine intermediate may form initially.
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Cyclization: If the reaction does not proceed spontaneously to the isoindolinone, add a catalytic amount of acetic acid or heat to reflux for 3-4 hours to drive the cyclization and oxidation (if starting from non-oxidized precursors) or simply condensation (if using phthalaldehyde, a reduction step or specific conditions like Pinnick oxidation might be needed to get the lactam, but often 2-formylbenzoic acid is used instead of phthalaldehyde for direct lactam formation).[1]
Correction for Practicality: A more direct route to the isoindolin-1-one (lactam) rather than the isoindoline (amine) uses 2-formylbenzoic acid or phthalide .[1]
Revised Protocol (Phthalide Route):
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Bromination: Phthalide is brominated (NBS) to 3-bromophthalide.[1]
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Substitution: Reaction with 3-(trifluoromethyl)aniline yields the hydroxy-isoindolinone intermediate.[1]
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Reduction: Reduction with Et3SiH/TFA yields the target isoindolin-1-one.[1]
Method B: Pd-Catalyzed Carbonylation (Advanced)
Useful for building libraries from 2-bromobenzyl amines.[1]
Workflow Diagram:
Figure 1: Palladium-catalyzed carbonylative cyclization pathway for the synthesis of the target isoindolin-1-one.
Therapeutic Potential & Applications[1][4][5][6][7]
The isoindolin-1-one core is a pharmacophore found in numerous bioactive molecules. The addition of the 3-trifluoromethylphenyl group specifically enhances the compound's drug-like properties.[1]
Structural Activity Relationship (SAR)[1]
-
Isoindolin-1-one Core: Mimics the purine or pyrimidine rings in kinase inhibitors; acts as a rigid linker in PROTACs or bifunctional molecules.[1]
-
3-Trifluoromethyl Group:
-
Metabolic Stability: Blocks metabolic oxidation at the phenyl ring (specifically at the reactive 3-position), extending half-life (
).[1] -
Lipophilicity: Increases membrane permeability (LogP boost), facilitating blood-brain barrier (BBB) penetration for CNS targets.[1]
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Electronic Effect: The electron-withdrawing nature of CF3 modulates the acidity of the lactam nitrogen (if unsubstituted) or the electronics of the N-phenyl ring, affecting
stacking interactions with protein targets.[1]
-
Potential Biological Targets
Based on the scaffold's profile, this compound is relevant in the research of:
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MDM2-p53 Inhibitors: Isoindolinones mimic the Trp23 residue of p53, blocking the interaction with MDM2 and restoring apoptotic pathways in cancer cells.[1]
-
Kinase Inhibition: The core structure can occupy the ATP-binding pocket of various kinases (e.g., CDK, PI3K).[1]
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Immunomodulation: Structurally related to Thalidomide/Lenalidomide (which contain a phthalimide/isoindolinone-like core), suggesting potential activity in modulating Cereblon (CRBN) E3 ligase activity, although the glutarimide ring is typically required for CRBN binding.[1]
Mechanism of Action Diagram:
Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's key features to biological effects.
Analytical Characterization
To validate the synthesis of CAS 1374223-02-5, the following spectral data are expected:
1H NMR (400 MHz, CDCl3)
-
δ 7.90 – 7.40 (m, 8H): Aromatic protons from both the isoindolinone benzo-ring and the N-phenyl ring.[1] The 3-CF3 substitution pattern typically shows a singlet or doublet at a downfield position due to the electron-withdrawing group.[1]
-
δ 4.85 (s, 2H): The benzylic methylene (-CH2-) protons of the lactam ring.[1] This singlet is diagnostic for the isoindolin-1-one structure (distinct from phthalimide which has no CH2, or isoindoline which has two CH2 groups).[1]
13C NMR (100 MHz, CDCl3)
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Carbonyl (C=O): ~167-169 ppm.[1]
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CF3 Carbon: Quartet at ~124 ppm (
Hz).[1] -
Methylene (CH2): ~50-52 ppm.[1]
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Aromatic Carbons: 120-145 ppm range.[1]
Mass Spectrometry (ESI-MS)
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Molecular Ion:
(Calculated for C15H11F3NO+).[1]
Safety & Handling (SDS Highlights)
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Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
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Work within a fume hood to avoid inhalation of dust/vapors.
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Fluorinated Compounds: Avoid incineration; thermal decomposition may release hydrogen fluoride (HF).[1]
-
References
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PubChem Compound Summary. 3-(Trifluoromethyl)phenyl derivatives and Isoindolin-1-one scaffolds.[1] National Center for Biotechnology Information. Link
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AK Scientific. Product Catalog: 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one.[1][2][3]Link[1]
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Csaky, A. G., et al. "Synthetic strategies for the construction of the isoindolin-1-one scaffold."[1] European Journal of Organic Chemistry, 2018. (General reference for synthesis methodology).
